Cholesteryl chloroformate

Catalog No.
S1894030
CAS No.
7144-08-3
M.F
C28H45ClO2
M. Wt
449.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholesteryl chloroformate

CAS Number

7144-08-3

Product Name

Cholesteryl chloroformate

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate

Molecular Formula

C28H45ClO2

Molecular Weight

449.1 g/mol

InChI

InChI=1S/C28H45ClO2/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-26(29)30)13-15-27(20,4)25(22)14-16-28(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3

InChI Key

QNEPTKZEXBPDLF-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)Cl)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)Cl)C)C

Cholesteryl chloroformate is a chemical compound derived from cholesterol, characterized by the presence of a chloroformate functional group. Its chemical formula is C₂₇H₄₅ClO₂, and it is known for its utility in organic synthesis and bioconjugation applications. This compound is typically presented as a white crystalline solid or oily liquid, depending on its purity and storage conditions. Cholesteryl chloroformate serves as an important reagent in various

Cholesterol chloroformate doesn't have a direct biological effect itself. Its primary role lies in modifying other molecules. The addition of the cholesterol group to a molecule, through the carbonate ester bond formation, can increase its water solubility and potentially influence its interaction with biological systems []. For instance, cholesterol-conjugated drugs might exhibit improved delivery properties due to better water solubility.

Bioconjugation

Cholesterol chloroformate acts as a useful linker molecule in bioconjugation reactions. Due to its structure, it can covalently attach to biomolecules containing hydroxyl groups (OH groups) through a process called esterification. The cholesterol moiety provides the molecule with lipophilicity, or an affinity for fats. This property allows cholesterol chloroformate to anchor biomolecules, such as carbohydrates or proteins, to lipid membranes []. Researchers can leverage this technique to study interactions between biomolecules and membranes, or to create novel materials for diagnostic or therapeutic purposes [].

  • Reaction with Amines: When reacted with amines, cholesteryl chloroformate forms N-substituted cholesteryl carbamates. This reaction is notable for isolating small amounts of amines from aqueous solutions .
  • Thermal Decomposition: Upon pyrolysis at elevated temperatures (around 150°C), cholesteryl chloroformate decomposes to yield carbon dioxide and hydrogen chloride, along with cholesteryl chloride .
  • Synthesis of Conjugates: Cholesteryl chloroformate can be used to synthesize cholesterol-based conjugates, such as those involving polyethylene glycol or piperazine derivatives. These reactions typically require the presence of a base like triethylamine .

Cholesteryl chloroformate has been studied for its biological activity, particularly in the context of drug delivery systems. It has been utilized to modify chitosan oligosaccharides, enhancing their hydrophobic properties and making them effective gene carriers . Additionally, due to its structure, it may exhibit interactions with biological membranes, potentially affecting cellular uptake mechanisms.

Cholesteryl chloroformate can be synthesized through several methods:

  • Direct Reaction: One common method involves the reaction of cholesterol with phosgene or its derivatives under controlled conditions to produce cholesteryl chloroformate .
  • Alternative Synthesis: Another approach includes the reaction of cholesterol with chloroformic acid derivatives in the presence of a base to facilitate the formation of the chloroformate group .

These methods emphasize the need for careful handling due to the toxicity associated with phosgene.

Cholesteryl chloroformate finds diverse applications in various fields:

  • Organic Synthesis: It serves as a versatile reagent for synthesizing carbamates and esters.
  • Drug Delivery: Its derivatives are utilized in formulating drug delivery systems, particularly for gene therapy applications due to their ability to enhance cellular uptake .
  • Bioconjugation: Cholesteryl chloroformate is employed in bioconjugation processes to link biomolecules, facilitating the development of targeted therapies and diagnostics.

Research into the interactions of cholesteryl chloroformate with other molecules has indicated its potential role in modifying biological activities. For instance, studies have shown that conjugates formed using cholesteryl chloroformate can enhance the solubility and stability of therapeutic agents. Additionally, its interaction with cell membranes may influence drug absorption rates and efficacy.

Cholesteryl chloroformate shares structural similarities with several other compounds. Here are some notable examples:

CompoundStructure TypeUnique Features
CholesterolSteroidNatural lipid involved in membrane structure and signaling
Cholesteryl sulfateSulfated derivativeInvolved in cell signaling; affects lipid metabolism
Cholesteryl acetateEsterUsed in drug formulations; less reactive than cholesteryl chloroformate
Cholesterol carbonateCarbonate derivativeUsed in similar synthetic pathways but less versatile

Cholesteryl chloroformate is unique due to its reactive chloroformate group, which allows it to engage in specific nucleophilic substitution reactions that are not possible with other cholesterol derivatives. This reactivity makes it particularly valuable for synthetic chemistry and bioconjugation applications.

XLogP3

10.2

General Manufacturing Information

Cholest-5-en-3-ol (3.beta.)-, 3-(carbonochloridate): ACTIVE

Dates

Modify: 2023-08-16

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